molecular formula C20H22N6O B15118147 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide

Cat. No.: B15118147
M. Wt: 362.4 g/mol
InChI Key: NNFHWKYEXOYDJG-UHFFFAOYSA-N
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Description

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its diverse pharmacological activities.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C20H22N6O/c27-20(21-16-4-2-1-3-5-16)25-12-10-15(11-13-25)19-23-22-18-9-8-17(14-6-7-14)24-26(18)19/h1-5,8-9,14-15H,6-7,10-13H2,(H,21,27)

InChI Key

NNFHWKYEXOYDJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=CC=CC=C5)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed pharmacological effects. Molecular docking studies have shown that this compound can form stable complexes with target proteins, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-phenylpiperidine-1-carboxamide lies in its specific cyclopropyl and phenyl substitutions, which contribute to its distinct biological activities and potential therapeutic applications.

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